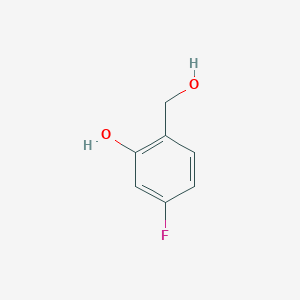

5-Fluoro-2-(hydroxymethyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

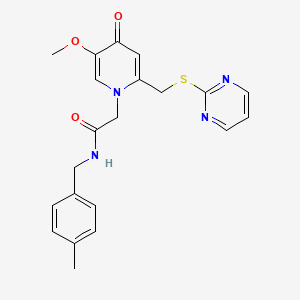

5-Fluoro-2-(hydroxymethyl)phenol is a chemical compound with the CAS Number: 773873-09-9 . It has a molecular weight of 142.13 and its IUPAC name is this compound . The compound is usually in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7FO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2 . This code provides a specific description of the molecule’s structure, including the arrangement and bonding of its atoms.Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 142.13 . It is typically stored at 4 degrees Celsius .科学的研究の応用

Fluorescent Probes in Biological Science

5-Fluoro-2-(hydroxymethyl)phenol has been utilized in the synthesis of fluorescent probes for biological applications. These phenolic fluorophores are crucial in biological science. The acetoxymethyl (AM) group, used to mask phenolic fluorophores, enhances their properties, making them suitable for imaging biochemical and biological systems due to their low background fluorescence, high chemical stability, and high enzymatic reactivity (Lavis, Chao, & Raines, 2011).

Antibacterial Compounds

Research on derivatives of this compound, like 2-chloro-5-fluoro phenol, has shown their potential as antibacterial agents. These compounds demonstrate significant molecular stability and chemical reactivity and have been found effective against various bacteria, including E. coli and Staphylococcus aureus (Vidhya, Austine, & Arivazhagan, 2020).

Antioxidant Activities

This compound related compounds, such as 5-aminosalicylate, have been studied for their antioxidant activities. They exhibit significant radical scavenging activity and have been effective in inhibiting lipid peroxidation, indicating their potential as antioxidants (Dinis, Maderia, & Almeida, 1994).

Synthesis of Hydroindolenones and Hydroquinolenones

The synthesis of methoxy or fluoro hydroindolenones and hydroquinolenones from this compound derivatives has been reported. These compounds are obtained by oxidation and intramolecular conjugate addition, showcasing the chemical versatility of this phenolic compound (Karam, Martin, Jouannetaud, & Jacquesy, 1999).

Intracellular pH Measurement

Fluorinated derivatives of this compound have been developed for intracellular pH measurement. These compounds are sensitive to pH changes and have negligible affinity for other ions, making them suitable for biological studies (Rhee, Levy, & London, 1995).

Enzymatic Reactions and Microbial Transformations

This compound and its derivatives have been studied for their roles in enzymatic reactions and microbial transformations. For instance, Rhodococcus opacus 1G has been shown to preferentially oxidize 2-fluorophenol compounds, indicating its potential in bioremediation and biochemical processes (Bondar et al., 1999).

Safety and Hazards

The safety information for 5-Fluoro-2-(hydroxymethyl)phenol indicates that it is a dangerous compound . Hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

作用機序

Target of Action

5-Fluoro-2-(hydroxymethyl)phenol is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

In the SM coupling reaction, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

Its adme properties would be influenced by factors such as its molecular weight (14213) and its physical form (powder) . These properties could impact its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the storage temperature of the compound (4 degrees Celsius) could also affect its stability and efficacy.

生化学分析

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific properties of the phenolic compound and the biomolecule .

Molecular Mechanism

It is known that phenolic compounds can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

5-fluoro-2-(hydroxymethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOJGBZWGPBOOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

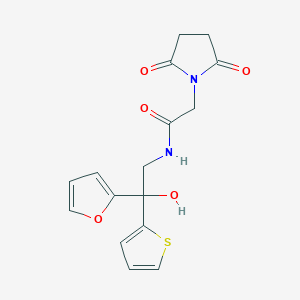

![2-benzyl-N-cyclohexyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2930706.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2930707.png)

![3-phenyl-7-{[2-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930710.png)

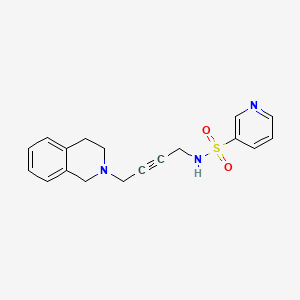

![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid](/img/structure/B2930714.png)

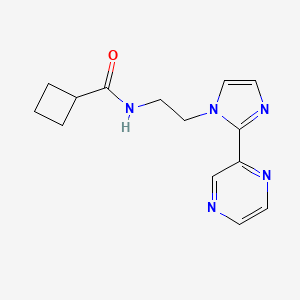

![2-(4-methylphenyl)-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}ethene-1-sulfonamide](/img/structure/B2930715.png)

![1-(Iodomethyl)-2-oxatricyclo[3.3.1.13,7]decane](/img/structure/B2930719.png)

![6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B2930721.png)